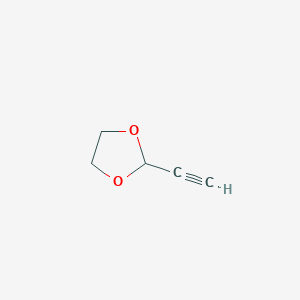

2-Ethynyl-1,3-dioxolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Ethynyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms The presence of an ethynyl group at the second position of the dioxolane ring makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethynyl-1,3-dioxolane can be synthesized through the acetalization of ethynyl-substituted aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods may also involve the use of alternative catalysts and solvents to improve efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-1,3-dioxolane undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: The compound can be reduced to form ethyl-substituted dioxolanes.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted dioxolanes.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Organolithium or Grignard reagents under anhydrous conditions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Ethyl-substituted dioxolanes.

Substitution: Various substituted dioxolanes depending on the nucleophile used.

Scientific Research Applications

2-Ethynyl-1,3-dioxolane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of polymers and materials with unique properties

Mechanism of Action

The mechanism of action of 2-Ethynyl-1,3-dioxolane involves its ability to act as a reactive intermediate in various chemical reactions. The ethynyl group can undergo nucleophilic addition or substitution, leading to the formation of new bonds and functional groups. The dioxolane ring provides stability and can act as a protecting group for carbonyl compounds during synthetic transformations .

Comparison with Similar Compounds

1,3-Dioxolane: A parent compound without the ethynyl group, used as a solvent and in polymer production.

2-Ethyl-1,3-dioxolane: Similar structure but with an ethyl group instead of an ethynyl group, used in organic synthesis.

1,3-Dioxane: A six-membered ring analog, used in various industrial applications

Uniqueness: 2-Ethynyl-1,3-dioxolane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and materials science .

Biological Activity

2-Ethynyl-1,3-dioxolane is a compound belonging to the dioxolane family, characterized by its unique heterocyclic structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The dioxolane ring is known for its role as a protecting group in organic synthesis and as an intermediate in various chemical reactions. Recent studies have highlighted its promising antibacterial and antifungal properties, making it a subject of interest for further research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a dioxolane ring with an ethynyl group at the 2-position. The presence of the ethynyl group is significant as it may influence the compound's reactivity and biological activity.

Antibacterial and Antifungal Properties

Recent research has demonstrated that derivatives of 1,3-dioxolanes, including this compound, exhibit notable antibacterial and antifungal activities. A study synthesized a series of new 1,3-dioxolanes and evaluated their biological activities against various pathogens. The results indicated that many of these compounds showed significant efficacy against Staphylococcus aureus, Staphylococcus epidermidis, and Candida albicans.

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | 625-1250 | S. aureus, S. epidermidis |

| Compound 4 | 625 | E. faecalis |

| Compound 6 | - | C. albicans |

The minimum inhibitory concentration (MIC) values suggest that this compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

The mechanism by which this compound exerts its biological effects is not fully understood but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways. Studies have suggested that the dioxolane ring can interact with bacterial enzymes or receptors, inhibiting their function.

Case Studies

A notable case study involved the synthesis of several dioxolane derivatives from salicylaldehyde and their subsequent biological evaluation. The study found that compounds with specific substituents at the 3 and 4 positions on the dioxolane ring exhibited enhanced antibacterial activity compared to their unsubstituted counterparts . The findings emphasized the importance of structural modifications in optimizing biological activity.

Properties

CAS No. |

18938-38-0 |

|---|---|

Molecular Formula |

C5H6O2 |

Molecular Weight |

98.10 g/mol |

IUPAC Name |

2-ethynyl-1,3-dioxolane |

InChI |

InChI=1S/C5H6O2/c1-2-5-6-3-4-7-5/h1,5H,3-4H2 |

InChI Key |

HNDSRQBMXGQWTD-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1OCCO1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.